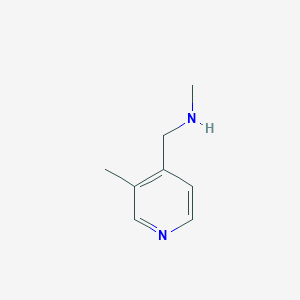

N-methyl-1-(3-methylpyridin-4-yl)methanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

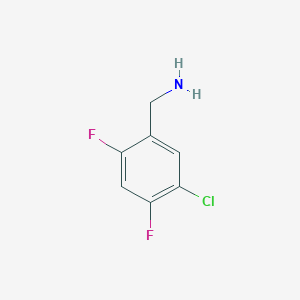

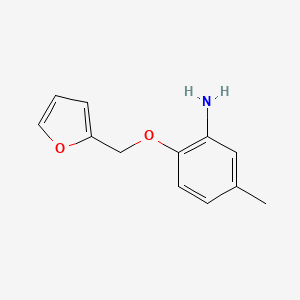

“N-methyl-1-(3-methylpyridin-4-yl)methanamine” is a chemical compound with the molecular formula C8H12N2 . It is also known by its IUPAC name, N-methyl (4-pyridinyl)methanamine . The compound has a molecular weight of 122.17 g/mol .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring with a methyl group attached to the nitrogen atom and another methyl group attached to the 3rd carbon atom of the ring .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .Applications De Recherche Scientifique

Cellular Imaging and Photocytotoxicity

Iron(III) complexes incorporating N-methyl-1-(3-methylpyridin-4-yl)methanamine have been studied for their photocytotoxic properties in various cell lines. These complexes demonstrated remarkable photocytotoxicity under red light, paving the way for potential applications in cellular imaging and cancer therapy (Basu et al., 2014).

Catalysts for Hydroxylation of Alkanes

Diiron(III) complexes of tridentate 3N ligands, including derivatives of this compound, have shown efficacy as functional models for methane monooxygenases. These complexes are effective catalysts for the selective hydroxylation of alkanes, which has important implications in industrial chemistry and environmental applications (Sankaralingam & Palaniandavar, 2014).

Synthesis of Heterocyclic Schiff Bases

Compounds derived from this compound have been used in the synthesis of various heterocyclic Schiff bases. These compounds have shown potential as anticonvulsant agents, providing new avenues for pharmaceutical research and drug development (Pandey & Srivastava, 2011).

Antimicrobial Screening

A series of compounds synthesized from this compound have been evaluated for their antimicrobial properties. Some derivatives, particularly those bearing halogen groups, exhibited potent activity against various bacterial and fungal strains, highlighting their potential in addressing antibiotic resistance (Desai et al., 2012).

Corrosion Inhibition

Amino acid compounds derived from this compound have been studied as eco-friendly corrosion inhibitors for steel in acidic solutions. Their effectiveness in preventing corrosion through electrochemical methods indicates potential applications in materials science and engineering (Yadav et al., 2015).

Fluorescence Enhancement Chemosensors

This compound derivatives have been used to develop fluorescent indicators for detecting copper ions. These compounds exhibit significant changes in fluorescence upon binding to copper, making them useful in environmental monitoring and biological imaging (Yang et al., 2016).

Electro-Optic Materials

Derivatives of this compound have been synthesized for use in electro-optic materials. These compounds, featuring heterocyclic structures, are promising for applications in nonlinear optical technologies and electro-optic devices (Facchetti et al., 2003).

Safety and Hazards

Propriétés

IUPAC Name |

N-methyl-1-(3-methylpyridin-4-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-7-5-10-4-3-8(7)6-9-2/h3-5,9H,6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJVPFVJLMPYTBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1)CNC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

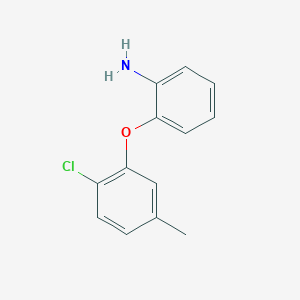

![N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine](/img/structure/B1361684.png)

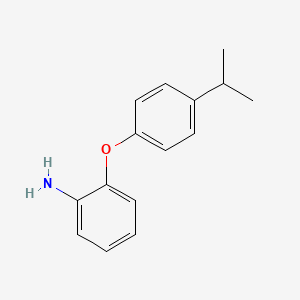

![(7-Methylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1361732.png)

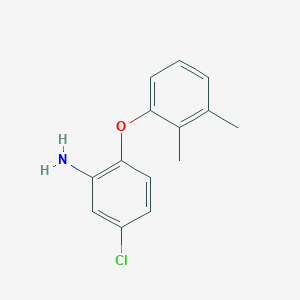

![N-methyl-[(2,3-dihydrobenzo[b]furan-7-yl)methyl]amine](/img/structure/B1361734.png)